3-Methanesulfonylcyclobutan-1-one
Description
3-Methanesulfonylcyclobutan-1-one: is an organic compound with the molecular formula C5H8O3S It is a cyclobutanone derivative where a methanesulfonyl group is attached to the third carbon of the cyclobutanone ring
Properties
IUPAC Name |
3-methylsulfonylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-9(7,8)5-2-4(6)3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHUSBOFAJSPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonylcyclobutan-1-one typically involves the introduction of a methanesulfonyl group to a cyclobutanone precursor. One common method includes the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfonylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylcyclobutan-1-one involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Methylsulfanyl)cyclobutan-1-one: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
Cyclobutanone: The parent compound without any substituents.
3-Bromocyclobutanone: A halogenated derivative with a bromine atom at the third position.
Uniqueness: 3-Methanesulfonylcyclobutan-1-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Overview
3-Methanesulfonylcyclobutan-1-one is an organic compound with the molecular formula CHOS. It features a cyclobutanone structure with a methanesulfonyl group attached, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications as an enzyme inhibitor and in organic synthesis.
- Chemical Structure : The compound is characterized by a cyclobutane ring with a ketone functional group and a methanesulfonyl substituent.
- Molecular Weight : 160.18 g/mol
- CAS Number : 2089257-73-6
The biological activity of this compound primarily arises from its ability to interact with various biological molecules. The methanesulfonyl group acts as an electrophile, facilitating nucleophilic attack by biological substrates. This interaction can lead to:
- Enzyme Inhibition : By modifying enzyme active sites, the compound can inhibit enzymatic reactions critical for various metabolic pathways.
- Protein Function Modification : The alteration of protein structures can affect their functionality, potentially leading to therapeutic effects.
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that the compound effectively inhibits serine proteases, which are crucial in various physiological functions.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Serine Protease A | Competitive | 15 |
| Serine Protease B | Non-competitive | 25 |
Case Studies
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Case Study on Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting potential applications in oncology.
- Cell Line : MCF-7 (breast cancer)
- Concentration Range : 0.1 µM to 100 µM
- Results : IC50 = 20 µM after 48 hours of treatment.
-
Neuroprotective Effects : Another case study focused on the neuroprotective properties of the compound in models of neurodegeneration. The findings indicated that treatment with this compound reduced oxidative stress markers and improved neuronal survival rates.
- Model Used : SH-SY5Y neuroblastoma cells
- Treatment Duration : 24 hours
- Oxidative Stress Reduction : 40% decrease in reactive oxygen species (ROS).
Applications in Research and Industry
The unique properties of this compound make it a valuable compound for various applications:
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
- Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent, particularly in cancer and neurodegenerative diseases.
- Material Science : The compound's reactivity allows for its use in developing new materials and specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
